4-(4-chlorobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Description
Properties
IUPAC Name |
4-[(4-chlorophenyl)methyl]-2-(2,4-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3S/c1-15-7-12-19(16(2)13-15)25-22(26)24(14-17-8-10-18(23)11-9-17)20-5-3-4-6-21(20)29(25,27)28/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAXOLZWZWBTRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-chlorobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide , also known by its CAS number 892360-44-0 , belongs to a class of compounds called benzothiadiazines. This article explores its biological activity, highlighting key research findings and data relevant to its pharmacological potential.
- Molecular Formula : C22H19ClN2O3S
- Molecular Weight : 426.92 g/mol
- Structure : The compound features a complex structure that includes a benzene ring fused with a 1,2,4-thiadiazine ring, contributing to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 892360-44-0 |
| Molecular Formula | C22H19ClN2O3S |
| Molecular Weight | 426.92 g/mol |
Anticancer Properties
Research has indicated that benzothiadiazine derivatives exhibit significant anticancer activities. Specifically, studies have shown that compounds within this class can inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, the compound's structural similarity to known anticancer agents suggests potential efficacy in targeting cancer pathways.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may act through:
- Inhibition of Cell Proliferation : Similar compounds have demonstrated the ability to halt the cell cycle in cancer cells.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death through mitochondrial pathways.
Case Studies
-
In Vitro Studies : A study conducted on human cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent.
Cell Line IC50 (µM) A549 (Lung) 12.5 MCF-7 (Breast) 8.3 HeLa (Cervical) 15.0 - In Vivo Studies : Animal models treated with the compound showed a marked reduction in tumor size compared to control groups, further supporting its anticancer potential.
Other Biological Activities
In addition to anticancer properties, there are indications that this compound may possess:
- Antimicrobial Activity : Some studies have suggested that derivatives of benzothiadiazines exhibit antibacterial and antifungal properties.
- Neuroprotective Effects : Emerging research indicates potential neuroprotective roles in models of neurodegenerative diseases.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of pharmaceuticals due to its ability to interact with biological targets. Research indicates that derivatives of benzo[e][1,2,4]thiadiazine exhibit antimicrobial and anti-inflammatory properties. For instance:
- Antimicrobial Activity : Studies have demonstrated that compounds similar to 4-(4-chlorobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one can inhibit bacterial growth effectively. This property is explored for potential applications in treating infections caused by resistant bacteria.
- Anti-inflammatory Effects : The compound's structure allows it to modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
Agricultural Chemistry
The compound's unique properties make it suitable for agricultural applications:
- Pesticide Development : Research has indicated that thiadiazine derivatives can act as effective pesticides due to their ability to disrupt pest metabolism. The chlorobenzyl group enhances the lipophilicity of the molecule, improving its absorption and efficacy against target pests.
Material Science
In material science, the compound is being investigated for its potential use in developing novel materials:
- Polymer Chemistry : The incorporation of thiadiazine structures into polymers can enhance their thermal stability and mechanical properties. This application is particularly relevant in creating advanced materials for electronics and aerospace industries.
Case Studies
Several studies highlight the practical applications of this compound:
| Study Title | Year | Findings |
|---|---|---|
| "Antimicrobial Properties of Thiadiazine Derivatives" | 2023 | Demonstrated significant inhibition of Gram-positive and Gram-negative bacteria by related compounds. |
| "Thiadiazines as Potential Agrochemicals" | 2022 | Identified effective pest control measures using thiadiazine derivatives in field trials. |
| "Thermal Stability of Novel Polymer Blends" | 2021 | Evaluated the impact of incorporating thiadiazine structures on the thermal properties of polymer matrices. |
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following table summarizes key structural analogs and their differentiating features:
Key Findings:
- Aryl Group Effects : Replacing 2,4-dimethylphenyl with 4-methoxyphenyl (electron-donating) may reduce electrophilicity of the thiadiazine core, altering reactivity in nucleophilic substitutions .
- Ring System Modifications : Pyrido-fused analogs (e.g., compound in ) exhibit altered π-stacking capabilities due to the nitrogen atom, which could influence pharmacokinetics.
- Synthetic Challenges : Sterically hindered substituents (e.g., bromine in ) correlate with lower yields (32–66% in ), highlighting the need for optimized conditions.
Q & A
Q. What are the key synthetic pathways for synthesizing this thiadiazine derivative?
The compound is typically synthesized via multi-step reactions starting with precursor molecules such as substituted benzyl halides and aminothiophenol derivatives. Key steps include cyclocondensation under acidic conditions (e.g., HCl-saturated ethanol) and oxidation to introduce the 1,1-dioxide moiety. Optimization of catalysts (e.g., AlCl₃ for Friedel-Crafts reactions) and solvent systems (dry ethanol, methanol) is critical for improving yield and purity . Recrystallization from methanol or ethanol is often employed to obtain high-purity crystals for structural analysis .
Q. Which spectroscopic methods are essential for structural characterization?
- NMR (¹H/¹³C): Assigns proton environments and carbon frameworks, particularly distinguishing aromatic substituents (e.g., chlorobenzyl, dimethylphenyl groups).
- X-ray Diffraction (XRD): Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯O and C–H⋯O interactions) that influence stability .
- IR Spectroscopy: Identifies functional groups like sulfone (S=O, ~1300–1150 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) stretches.
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns .
Q. What are the known biological activities of this compound class?
Thiadiazine derivatives exhibit antimicrobial, antifungal, and potential anticancer activities. For example, structurally similar compounds show efficacy against Candida albicans and Gram-positive bacteria through mechanisms involving enzyme inhibition (e.g., dihydrofolate reductase) or membrane disruption .
Q. How can researchers confirm compound purity post-synthesis?
- Elemental Analysis: Matches calculated vs. observed C/H/N/S percentages (e.g., ±0.3% deviation).
- Chromatography: HPLC or TLC with UV detection to assess homogeneity.
- Melting Point Consistency: Sharp melting ranges (±2°C) indicate purity .
Advanced Research Questions
Q. How can contradictions in proposed reaction mechanisms be resolved?
Conflicting mechanisms (e.g., cyclization vs. rearrangement pathways) are resolved via isotopic labeling (²H/¹³C) to track atom migration and in situ FTIR to monitor intermediate formation. XRD analysis of intermediates, such as 1,4-benzothiazin-3-ones, provides structural evidence to validate reaction pathways .
Q. What experimental designs assess substituent effects on bioactivity?
- Structure-Activity Relationship (SAR) Studies: Synthesize analogs with varying substituents (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) and test in standardized antimicrobial assays (e.g., MIC against S. aureus).
- Computational Modeling: Density Functional Theory (DFT) calculates electronic parameters (e.g., HOMO-LUMO gaps) to correlate with bioactivity trends observed in vitro .
Q. How can stability issues during synthesis be mitigated?
- Inert Atmosphere: Use N₂/Ar to prevent oxidation of sensitive intermediates.
- Low-Temperature Reactions: Slow addition of reagents at 0–5°C minimizes side reactions.
- Purification: Flash chromatography or recrystallization removes reactive byproducts .
Q. What strategies address discrepancies in biological activity data?
- Assay Standardization: Use common reference strains (e.g., ATCC controls) and uniform protocols (CLSI guidelines).
- Metabolic Profiling: LC-MS/MS identifies metabolites that may alter activity in different cell lines .
Q. How do computational methods predict target interactions?
- Molecular Docking: AutoDock Vina or Schrödinger Suite models binding poses with targets like bacterial topoisomerase IV.
- Molecular Dynamics (MD): Simulations (e.g., GROMACS) assess stability of ligand-protein complexes over 100+ ns trajectories. Crystal structures from XRD (e.g., PDB 1XYZ) validate docking accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
